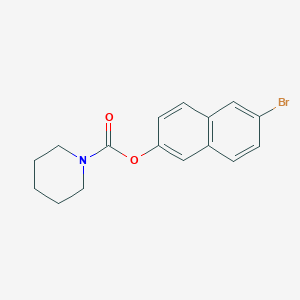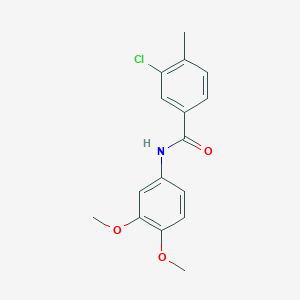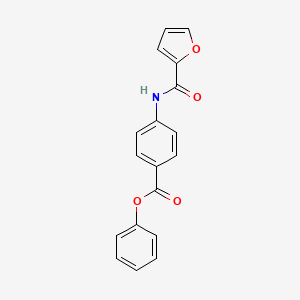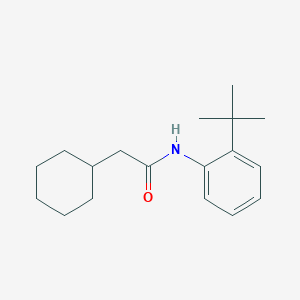
4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Übersicht
Beschreibung
4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as EOTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EOTC is a derivative of 7-hydroxycoumarin and is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Wirkmechanismus
4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate acts as a fluorescent probe by reacting with ROS to form a highly fluorescent product. The mechanism of action involves the oxidation of this compound by ROS, resulting in the formation of an intermediate compound that undergoes a cyclization reaction to form a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions, making it a safe and reliable tool for studying ROS in biological systems. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate as a fluorescent probe is its high sensitivity and specificity for ROS detection. This compound is also easy to use and can be applied to a wide range of biological samples. However, this compound has some limitations, such as its limited stability in solution and its tendency to photobleach under prolonged exposure to light.
Zukünftige Richtungen
There are many potential future directions for the use of 4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in scientific research. One area of interest is the development of new drugs for the treatment of diseases that are associated with oxidative stress. This compound can be used as a tool for identifying new drug targets and testing the efficacy of new drugs. Another area of interest is the development of new fluorescent probes that can be used for the detection of other reactive species in biological systems. This compound can serve as a template for the development of new probes with improved properties and specificity.
Conclusion:
In conclusion, this compound is a valuable tool for the detection of ROS in biological systems and has potential applications in various fields such as drug development and disease diagnosis. The synthesis method of this compound is relatively simple, and it has minimal toxicity and does not interfere with cellular functions. However, this compound has some limitations, such as its limited stability in solution and its tendency to photobleach under prolonged exposure to light. There are many potential future directions for the use of this compound in scientific research, making it a promising compound for further investigation.
Wissenschaftliche Forschungsanwendungen
4-ethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that can cause damage to cellular components, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. This compound is capable of detecting ROS with high sensitivity and specificity, making it a valuable tool for studying oxidative stress in biological systems. This compound has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-2-10-8-15(17)20-13-9-11(5-6-12(10)13)19-16(18)14-4-3-7-21-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQAKQBSUFFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)




![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3461295.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3461311.png)
![3,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461319.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3461325.png)
![N-[4-(benzyloxy)phenyl]-2-cyclohexylacetamide](/img/structure/B3461334.png)